molecular formula C11H15FO B7907000 1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol

1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol

Cat. No.: B7907000
M. Wt: 182.23 g/mol
InChI Key: WNVORUPSVQMGMC-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol is an organic compound that belongs to the class of fluorinated aromatic alcohols This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol typically involves the reaction of 4-fluoro-3-methylacetophenone with a suitable reducing agent. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process involves the hydrogenation of 4-fluoro-3-methylacetophenone under high pressure and temperature, resulting in the formation of the alcohol.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-3-methylacetophenone or 4-fluoro-3-methylbenzoic acid.

    Reduction: 4-Fluoro-3-methylisopropylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-3-methylphenyl)-2-propanol: Lacks the additional methyl group on the tertiary carbon.

    1-(4-Fluoro-3-methylphenyl)-2-ethanol: Has an ethyl group instead of a methyl group on the tertiary carbon.

    4-Fluoro-3-methylbenzyl alcohol: The alcohol group is directly attached to the benzene ring.

Uniqueness

1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol is unique due to the combination of its fluorine atom, methyl group, and tertiary alcohol structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-8-6-9(4-5-10(8)12)7-11(2,3)13/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVORUPSVQMGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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